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molecular formula C8H7FN2O4 B8316021 3-Amino-5-fluoro-2-nitro phenyl acetic acid

3-Amino-5-fluoro-2-nitro phenyl acetic acid

Cat. No. B8316021
M. Wt: 214.15 g/mol
InChI Key: YIWUPBWWJCQSMU-UHFFFAOYSA-N
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Patent
US07312215B2

Procedure details

To the 2-(3-Amino-5-fluoro-2-nitro-phenyl)-malonic acid di-tert-butyl ester (140 g) in 500 mL of 4N HCl in dioxane was added 50 mL of water and heated to 40° C. for 2 days. The solution was extracted with ethyl acetate (3X's) and the ethyl acetate washed with water (3X's) and brine. The organic fraction was dried over MgSO4 and was concentrated to give 78 g of crude (66% pure by LC/MS); 1H NMR (500 MHz, DMSO) δ 12.40 (brs, 1H), 7.04 (s, 2H), 6.68 (dd, J=10.92.8 Hz, 1H), 6.47 (dd, J=10.9, 2.8 Hz, 1H), 3.80 (s, 2H).
Name
2-(3-Amino-5-fluoro-2-nitro-phenyl)-malonic acid di-tert-butyl ester
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:26])[CH:7]([C:15]1[CH:20]=[C:19]([F:21])[CH:18]=[C:17]([NH2:22])[C:16]=1[N+:23]([O-:25])=[O:24])C(OC(C)(C)C)=O)(C)(C)C.O>Cl.O1CCOCC1>[NH2:22][C:17]1[C:16]([N+:23]([O-:25])=[O:24])=[C:15]([CH2:7][C:6]([OH:26])=[O:5])[CH:20]=[C:19]([F:21])[CH:18]=1

Inputs

Step One
Name
2-(3-Amino-5-fluoro-2-nitro-phenyl)-malonic acid di-tert-butyl ester
Quantity
140 g
Type
reactant
Smiles
C(C)(C)(C)OC(C(C(=O)OC(C)(C)C)C1=C(C(=CC(=C1)F)N)[N+](=O)[O-])=O
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (3X's)
WASH
Type
WASH
Details
the ethyl acetate washed with water (3X's) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to give 78 g of crude (66% pure by LC/MS)

Outcomes

Product
Name
Type
Smiles
NC=1C(=C(C=C(C1)F)CC(=O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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